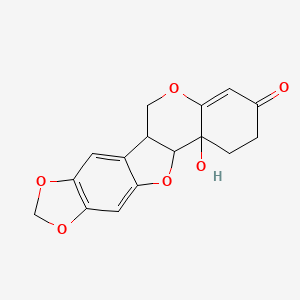

1,11b-Dihydro-11b-hydroxymaackiain

Description

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |

InChI |

InChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2 |

InChI Key |

IFWVGNKYQITBOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(C3C(COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, natural origin, and characterization of the pterocarpan (B192222), 1,11b-Dihydro-11b-hydroxymaackiain. The information presented herein is curated from seminal scientific literature to support further research and development initiatives.

Introduction

This compound is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. Its discovery has been documented in phytochemical investigations of medicinal plants, highlighting its potential as a bioactive compound. This guide will detail the initial discovery and subsequent isolations of this compound, providing comprehensive data on its natural sources, experimental protocols for its extraction and purification, and the analytical data that defined its chemical structure.

Discovery and Natural Origin

The first documented isolation of this compound was reported in 2004 by a team of researchers led by Hisashi Matsuda. The compound was identified during a bioassay-guided separation of a methanolic extract from the stems of Erycibe expansa, a plant utilized in traditional Thai medicine. The investigation was prompted by the extract's observed hepatoprotective effects.

Subsequently, in 2015, the compound was also isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae family, which is widely distributed in tropical and subtropical regions. This finding expanded the known natural sources of this pterocarpan.

Table 1: Natural Sources and Yield of this compound

| Plant Source | Family | Plant Part(s) Used | Reported Yield (% of dry weight) | Reference |

| Erycibe expansa | Convolvulaceae | Stems | 0.00050% | Matsuda et al., 2004 |

| Derris robusta | Leguminosae | Twigs and Leaves | Not specified | Li et al., 2015 |

Experimental Protocols

The following sections detail the methodologies employed in the key publications that first reported the isolation of this compound.

Isolation from Erycibe expansa

The following protocol is based on the research published by Matsuda et al. in Planta Medica (2004).

Diagram 1: Experimental Workflow for Isolation from Erycibe expansa

Caption: Workflow for the isolation of this compound from Erycibe expansa.

Protocol Details:

-

Extraction: The dried stems of Erycibe expansa were subjected to extraction with methanol.

-

Partitioning: The resulting methanolic extract was partitioned between ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity.

-

Chromatographic Separation: The bioactive EtOAc-soluble fraction was subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The fraction was first separated using silica gel column chromatography.

-

Sephadex LH-20 Column Chromatography: Further purification was achieved using a Sephadex LH-20 column.

-

-

Preparative HPLC: The final purification of this compound was accomplished through preparative High-Performance Liquid Chromatography (HPLC).

Isolation from Derris robusta

The following protocol is derived from the study by Li et al. published in Natural Products and Bioprospecting (2015).

Diagram 2: Experimental Workflow for Isolation from Derris robusta

Caption: Workflow for the isolation of this compound from Derris robusta.

Protocol Details:

-

Extraction: Air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature.

-

Fractionation: The crude ethanol extract was fractionated by silica gel column chromatography using a petroleum ether-acetone gradient.

-

Purification: The fractions containing the target compound underwent further chromatographic purification steps to yield pure this compound.

Structural Characterization Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key analytical data reported in the literature.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings and Data |

| Mass Spectrometry (MS) | Molecular formula established as C₁₆H₁₄O₆. |

| ¹H-NMR | Signals characteristic of a pterocarpan skeleton, including aromatic protons and protons of the dihydro- and hydroxy- functionalities. |

| ¹³C-NMR | Carbon signals consistent with the pterocarpan core structure, including carbons of the aromatic rings, the methylenedioxy group, and the hydroxyl-bearing carbon. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups and aromatic rings. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the pterocarpan chromophore. |

Note: Detailed spectral data (chemical shifts, coupling constants, etc.) can be found in the original research articles.

Signaling Pathways and Logical Relationships

The initial discovery of this compound was driven by its biological activity. The following diagram illustrates the logical relationship in the bioassay-guided discovery process.

Diagram 3: Bioassay-Guided Discovery Pathway

Caption: Logical flow of the bioassay-guided discovery of this compound.

Conclusion

This compound is a pterocarpan of significant interest, with its initial discovery rooted in the exploration of traditional medicinal plants for their therapeutic properties. The detailed experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to further investigate the pharmacological potential of this natural product. The established methods for its isolation from both Erycibe expansa and Derris robusta pave the way for future studies on its synthesis, derivatization, and mechanism of action.

Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing and isolation procedures for the pterocarpan, 1,11b-Dihydro-11b-hydroxymaackiain. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive look at the methodologies employed in obtaining this compound from its natural origins.

Natural Sources

This compound has been identified and isolated from plant species belonging to the Fabaceae and Convolvulaceae families. The primary documented sources include:

-

Derris robusta : The twigs and leaves of this plant have been a significant source for the isolation of this compound.[1]

-

Erycibe expansa : The stems of this plant are another known source of the compound, where it has been noted for its potential hepatoprotective effects.

Isolation Methodologies: A Case Study from Derris robusta

The following section details the experimental protocol for the isolation of this compound from the twigs and leaves of Derris robusta, based on published research.[1]

Extraction

The initial step involves the extraction of phytochemicals from the plant material.

-

Plant Material: Dried and powdered twigs and leaves of Derris robusta.

-

Solvent: 95% Ethanol (EtOH).

-

Procedure: The plant material is extracted with 95% EtOH at room temperature. The resulting solvent is then removed under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

Step 1: Initial Fractionation (Silica Gel Column Chromatography)

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of petroleum ether (PE) and acetone, followed by methanol (B129727) (MeOH).

-

Procedure: The crude extract is subjected to silica gel column chromatography. The column is eluted with a petroleum ether/acetone gradient, followed by methanol, to yield multiple fractions.

Step 2: Further Purification of Selected Fraction (Silica Gel and Sephadex LH-20 Column Chromatography)

-

Procedure: The fraction containing the target compound (in this case, Fraction C from the initial separation) is further purified using a combination of silica gel column chromatography (eluted with a chloroform/methanol gradient) and Sephadex LH-20 column chromatography (eluted with a chloroform/methanol mixture or methanol).

Step 3: Final Purification (Reversed-Phase and Sephadex LH-20 Column Chromatography)

-

Procedure: If necessary, the semi-purified fraction is subjected to reversed-phase (RP-18) column chromatography using a methanol/water mobile phase, followed by a final clean-up step with Sephadex LH-20 column chromatography using methanol as the eluent. This process yields purified this compound.

Quantitative Data

The following table summarizes the quantitative data from a representative isolation of this compound from Derris robusta.[1]

| Parameter | Value |

| Starting Material | Twigs and leaves of Derris robusta |

| Yield of Crude Extract | ~870 g |

| Yield of this compound | 51 mg |

Experimental Workflow

The following diagram illustrates the logical workflow for the isolation of this compound from Derris robusta.

Signaling Pathways

Currently, there is a lack of detailed, publicly available information regarding the specific signaling pathways directly modulated by this compound to exert its potential hepatoprotective effects. Further research is required to elucidate the molecular mechanisms of action of this compound.

Conclusion

This technical guide has outlined the known natural sources and a detailed isolation protocol for this compound, with a focus on its extraction from Derris robusta. The provided experimental workflow and quantitative data offer a valuable resource for researchers interested in the study of this pterocarpan. Future investigations are warranted to explore its biological activities and underlying mechanisms of action.

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical assignment of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpane with demonstrated hepatoprotective effects. The information presented herein is compiled from spectroscopic data and detailed experimental protocols to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as Erycibenin C, is a pterocarpane isolated from the stems of Erycibe expansa. Its molecular formula is C₁₆H₁₄O₆, with a molecular weight of 302.28 g/mol . The compound's structure is characterized by a tetracyclic ring system, which is a hallmark of the pterocarpan (B192222) class of flavonoids.

The chemical structure, including the absolute stereochemistry, is depicted in the following diagram. The stereochemical configuration has been determined to be (6aR,11aR)-6a,11a-dihydro-3-hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-10(11H)-one, based on spectroscopic analysis and chemical derivatization methods.

Caption: 2D Chemical Structure of this compound

Quantitative Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.45 | d | 2.5 |

| H-2 | 6.62 | dd | 8.5, 2.5 |

| H-4 | 6.42 | d | 8.5 |

| H-6eq | 4.25 | dd | 10.5, 5.0 |

| H-6ax | 3.65 | t | 10.5 |

| H-6a | 3.58 | d | 6.5 |

| H-7 | 7.10 | d | 8.5 |

| H-10 | 6.55 | s | |

| H-11a | 5.50 | d | 6.5 |

| 3-OH | 5.80 | s | |

| 9-OCH₃ | 3.78 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 103.5 |

| 2 | 110.0 |

| 3 | 160.8 |

| 4 | 106.5 |

| 4a | 158.0 |

| 6 | 66.8 |

| 6a | 40.2 |

| 7 | 125.5 |

| 8 | 112.8 |

| 9 | 162.5 |

| 10 | 95.8 |

| 10a | 155.2 |

| 11a | 78.9 |

| 11b | 93.2 |

| 9-OCH₃ | 55.3 |

Experimental Protocols

The isolation and structural determination of this compound involved a series of detailed experimental procedures.

Isolation Protocol

The dried and powdered stems of Erycibe expansa were extracted with methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, showing hepatoprotective activity, was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.

Caption: Isolation workflow for this compound.

Stereochemical Determination using Mosher's Method

The absolute configuration at the C-11b chiral center was determined using the modified Mosher's method. This involved the esterification of the tertiary hydroxyl group at C-11b with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chlorides to form diastereomeric esters. The ¹H NMR spectra of these esters were then analyzed to determine the spatial arrangement of the substituents around the chiral center.

Caption: Workflow for stereochemical determination via Mosher's method.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are a subject of ongoing research, its hepatoprotective activity suggests potential interactions with pathways involved in cellular stress and inflammation. The logical relationship for its characterization is outlined below.

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222) found in the stems of Erycibe expansa. Exhibiting notable hepatoprotective properties, this compound is of significant interest to the scientific and pharmaceutical research communities. This technical guide provides a comprehensive overview of its known physical and chemical properties, a generalized experimental protocol for its isolation, and an exploration of its likely mechanism of action based on current research into related pterocarpans. All quantitative data is presented in structured tables for clarity, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Physical and Chemical Properties

Comprehensive experimental data for this compound is limited in publicly accessible literature. The primary source detailing its initial isolation and characterization, a 2004 paper by Matsuda et al. in Planta Medica, contains the most definitive data but is not widely available. However, based on information from chemical suppliers and related literature, the following properties have been compiled.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | Chemical Supplier Data |

| Molecular Weight | 302.28 g/mol | Chemical Supplier Data |

| CAS Number | 210537-05-6 | Chemical Supplier Data |

| Appearance | Powder | Chemical Supplier Data |

| Boiling Point | 510.2 ± 50.0 °C (Predicted) | Chemical Supplier Data |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemical Supplier Data[1] |

| Melting Point | Not available | - |

| Specific Rotation | Not available | - |

Spectroscopic Data:

Detailed NMR, IR, and Mass Spectrometry data are expected to be available in the primary literature. For reference, the ¹H and ¹³C NMR spectra of a related isoflavan (B600510) skeleton have been reported, which can serve as a comparative baseline for the structural elucidation of this compound.

Experimental Protocols

Generalized Isolation of Pterocarpans from Plant Material

While the specific protocol for isolating this compound from Erycibe expansa is detailed in the aforementioned primary research article, a general workflow for the isolation of pterocarpans from plant sources is as follows. This process typically involves extraction, fractionation, and purification.

Biological Activity and Mechanism of Action

This compound has been identified as a hepatoprotective agent.[1] The precise molecular mechanisms underlying this activity are still under investigation. However, research on other pterocarpans suggests that their protective effects on the liver are often multifactorial, involving antioxidant and anti-inflammatory pathways. A likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Potential Hepatoprotective Signaling Pathway

In the context of liver injury, various stimuli can lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines and subsequent tissue damage. It is hypothesized that this compound may exert its hepatoprotective effect by inhibiting this pathway.

This proposed mechanism suggests that by inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. This, in turn, mitigates cellular damage and inflammation, leading to a hepatoprotective outcome.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated hepatoprotective activity. While its basic chemical identity has been established, a comprehensive understanding of its physical properties and detailed molecular mechanism of action requires further investigation. The full elucidation of its spectroscopic data and the specific details of its isolation are critical next steps that are likely to be found in the primary literature. Future research should focus on confirming its interaction with the NF-κB pathway and exploring other potential therapeutic targets. Such studies will be invaluable for the potential development of this compound as a therapeutic agent for liver diseases.

References

Unveiling the Spectroscopic Signature of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) of significant interest. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and explores the biosynthetic context of this molecule.

Core Spectroscopic Data

This compound, also known as (+)-6a-hydroxymaackiain or erycibenin C, is a key intermediate in the biosynthesis of the phytoalexin pisatin (B192138) in pea plants and has been isolated from other botanical sources such as Erycibe expansa.[1] Its structural elucidation relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~ 6.5 | ~ 110 |

| 2 | ~ 6.4 | ~ 104 |

| 3 | - | ~ 160 |

| 4 | ~ 7.2 | ~ 118 |

| 4a | - | ~ 108 |

| 6 | Ax: ~ 3.6, Eq: ~ 4.2 | ~ 67 |

| 6a | - | ~ 80 |

| 7 | ~ 6.6 | ~ 113 |

| 8 | ~ 6.4 | ~ 101 |

| 9 | OCH₂O: ~ 5.9 | OCH₂O: ~ 101 |

| 10 | ~ 6.7 | ~ 125 |

| 11a | ~ 5.5 | ~ 79 |

| 11b | - | ~ 90 |

| 11b-OH | Variable | - |

| 7a | - | ~ 161 |

| 11c | - | ~ 157 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 300.06 | 282 [M-H₂O]⁺, 254, 177, 149 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification of this compound. The following are detailed methodologies for the key experiments.

Sample Preparation for NMR and MS

-

Extraction: The compound is typically extracted from plant material using a suitable organic solvent such as methanol (B129727) or ethyl acetate.

-

Chromatographic Purification: The crude extract is subjected to multiple chromatographic steps, including column chromatography over silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Sample Preparation for Analysis: For NMR analysis, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For MS analysis, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of proton signals.

-

¹³C NMR: One-dimensional carbon NMR spectra, often acquired using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), are used to identify the chemical shifts of all carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

Mass Spectrometry Protocol

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is fragmented, and the m/z values of the resulting fragment ions are analyzed to deduce the compound's structure.

Logical Relationships and Workflows

The process of identifying and characterizing this compound involves a logical workflow from sample acquisition to final data analysis.

Caption: Experimental workflow for the isolation and spectroscopic characterization.

Biosynthetic Pathway Context

This compound is a pivotal intermediate in the biosynthesis of pisatin, a phytoalexin produced by pea plants in response to stress. Understanding this pathway provides context for the compound's natural occurrence and biological significance.

Caption: Biosynthesis of pisatin from (+)-maackiain.

This technical guide serves as a foundational resource for researchers engaged in the study of this compound. The provided spectroscopic data and experimental protocols are intended to facilitate its identification, characterization, and further investigation into its biological activities and potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pterocarpan (B192222) 1,11b-Dihydro-11b-hydroxymaackiain and related compounds, focusing on their biological activities, underlying mechanisms of action, and experimental evaluation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Pterocarpans

Pterocarpans are a major class of isoflavonoids characterized by a tetracyclic ring system. They are phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack.[1] Found predominantly in the Leguminosae (Fabaceae) family, these compounds have garnered significant attention for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties.[1][2] The specific compound, this compound, belongs to this class and has been isolated from plant sources such as Derris robusta.[3]

Biological Activities and Mechanisms of Action

Pterocarpans exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. This section details the primary activities associated with this compound and its structural analogs.

Anti-inflammatory Activity

Several pterocarpans have demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

Signaling Pathway: Inhibition of NF-κB Mediated iNOS Expression

The expression of the iNOS gene is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[3][] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter region of target genes, including NOS2 (the gene encoding iNOS), and initiates their transcription.[3][] Pterocarpans are thought to interfere with this pathway, although the precise molecular targets are still under investigation.

Anticancer Activity

The anticancer properties of pterocarpans have been attributed to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7]

Signaling Pathway: Induction of Mitotic Arrest

Certain pterocarpans can disrupt microtubule dynamics, leading to a prolonged arrest in the M-phase (mitosis) of the cell cycle.[6][7] This mitotic arrest can ultimately trigger the intrinsic apoptotic pathway. The process involves the activation of the spindle assembly checkpoint (SAC), which prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Persistent activation of the SAC due to microtubule disruption can lead to apoptosis.

Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi.[1]

Mechanism of Action: Membrane Disruption

One of the proposed mechanisms for the antimicrobial action of pterocarpans is the disruption of microbial cell membranes.[8] The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Quantitative Data

While extensive quantitative data for this compound is not yet available in the public domain, studies on related pterocarpans provide valuable insights into their potency.

| Compound | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |

| Atricarpan A | Acetylcholinesterase Inhibition | Enzyme Inhibition Assay | - | 20.5 µM | [9] |

| Atricarpan A | Lipoxygenase Inhibition | Enzyme Inhibition Assay | - | 13.5 µM | [9] |

| Atricarpans A-D | Butyrylcholinesterase Inhibition | Enzyme Inhibition Assay | - | 12.5 - 65.0 µM | [9] |

| Crotafuran A | Nitric Oxide Production Inhibition | Griess Assay | RAW 264.7 | 23.0 ± 1.0 µM | [4] |

| Crotafuran B | Nitric Oxide Production Inhibition | Griess Assay | RAW 264.7 | 19.0 ± 0.2 µM | [4] |

| Crotafuran B | Nitric Oxide Production Inhibition | Griess Assay | N9 Microglial Cells | 9.4 ± 0.9 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related pterocarpans.

Isolation and Purification of this compound from Derris robusta[3]

Protocol:

-

Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a petroleum ether/acetone gradient to yield several fractions.

-

Further Separation: Fraction C, eluted with petroleum ether/acetone (6:1), is further purified using a combination of silica gel column chromatography (chloroform/methanol gradient), Sephadex LH-20 column chromatography (chloroform/methanol, 1:1 or methanol), and RP-18 column chromatography (40% methanol/water) to afford this compound.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay[6]

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS expression and NO production.

Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.

-

The plate is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

Western Blot for iNOS Expression[7]

-

Cell Lysis: After treatment as described in 4.2, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against iNOS overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and related pterocarpans represent a promising class of natural products with a wide range of therapeutic possibilities. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their unique mechanisms of action, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational understanding of these compounds and detailed experimental protocols to facilitate future research in this exciting field. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

1,11b-Dihydro-11b-hydroxymaackiain: A Technical Pharmacology and Toxicology Profile

Disclaimer: Publicly available pharmacological and toxicological data for 1,11b-Dihydro-11b-hydroxymaackiain is exceptionally limited. This document summarizes the available information and extrapolates potential properties based on the activities of structurally related pterocarpan (B192222) isoflavonoids, namely Maackiain and Medicarpin (B1676140). All inferred data should be treated with caution and requires experimental verification.

Introduction

This compound is a pterocarpan, a class of isoflavonoids known for their presence in the plant kingdom, particularly in the family Fabaceae. It has been identified in plant species such as Erycibe expansa and Derris robusta. While research on this specific molecule is sparse, a single report suggests a potential hepatoprotective effect. Given the lack of direct data, this guide leverages the more extensively studied profiles of its close structural analogs, Maackiain and Medicarpin, to provide a predictive overview for researchers, scientists, and drug development professionals.

Inferred Pharmacological Profile

The pharmacological activities of this compound are likely to mirror those of other pterocarpans like Maackiain and Medicarpin, which exhibit a broad range of biological effects.

Anti-inflammatory and Antioxidant Activity

Maackiain and Medicarpin are known to possess significant anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways. For instance, Maackiain has been shown to exert anti-inflammatory and antioxidant effects by activating the Nrf2/HO-1 pathway in an AMPK-dependent manner.[1] Similarly, Medicarpin demonstrates antioxidant effects through the induction of NRF2 transcriptional activity and anti-inflammatory actions potentially involving the NF-κB signaling pathway.[2]

Anticancer Activity

Several studies have highlighted the anticancer potential of Maackiain and Medicarpin. Maackiain has been observed to suppress the proliferation of triple-negative breast cancer cells and nasopharyngeal carcinoma cells, in the latter case by inhibiting the MAPK/Ras signaling pathway.[3] It can also induce apoptosis in various cancer cell lines.[3] Medicarpin has shown potent cytotoxic effects against glioblastoma cells.[2]

Neuroprotective Effects

Medicarpin has been reported to ameliorate ischemic brain injury.[4][5] Its neuroprotective mechanisms are linked to the activation of the PI3K/Akt signaling pathway, leading to the inactivation of GSK-3β and upregulation of β-catenin.[4][6] This results in reduced inflammation and apoptosis in neuronal cells.[4]

Antiallergic Properties

Maackiain has been identified as a novel antiallergic compound.[7] It suppresses the transcriptional upregulation of the histamine (B1213489) H1 receptor (H1R) and interleukin-4 (IL-4) genes.[7] The underlying mechanism involves the inhibition of PKCδ activation, a key enzyme in H1R signaling.[7]

Effects on Bone Metabolism

Both Maackiain and Medicarpin have been shown to influence bone health. Maackiain can inhibit osteoclastogenesis by attenuating the RANKL-stimulated NF-κB signaling pathway and NFATc1 activity.[8] Medicarpin stimulates osteoblast differentiation and can heal cortical bone defects by activating Notch and Wnt canonical signaling pathways.[9]

Quantitative Pharmacological Data (Inferred from Analogs)

The following tables summarize the quantitative data available for Maackiain and Medicarpin, which may serve as a preliminary reference for the potential potency of this compound.

Table 1: In Vitro Anticancer and Anti-inflammatory Activity of Maackiain and Medicarpin

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Maackiain | CNE1 | Antiproliferative | 116.65 ± 3.05 µmol·L⁻¹ (24h), 41.71 ± 2.16 µmol·L⁻¹ (48h), 20.28 ± 1.18 µmol·L⁻¹ (72h) | |

| Maackiain | CNE2 | Antiproliferative | 80.28 ± 3.81 µmol·L⁻¹ (24h), 25.14 ± 2.13 µmol·L⁻¹ (48h), 16.36 ± 0.47 µmol·L⁻¹ (72h) | |

| Medicarpin | U251 Glioblastoma | Cytotoxic | 271 µg/mL (24h), 154 µg/mL (48h) | [2] |

| Medicarpin | U-87 MG Glioblastoma | Cytotoxic | 175 µg/mL (24h), 161 µg/mL (48h) | [2] |

| Medicarpin | BV2 Microglial Cells | Anti-inflammatory (NO production) | ~5 ± 1 µM | [4][5] |

| Medicarpin | N2A Neuronal Cells | Anti-apoptotic (Oxygen-glucose deprivation) | ~13 ± 2 µM | [4][5] |

Inferred Signaling Pathways and Mechanisms of Action

Based on studies of Maackiain and Medicarpin, the following signaling pathways are likely targets for this compound.

Inferred Toxicology and Safety Profile

Direct toxicological data for this compound is unavailable. Safety data sheets indicate that its toxicological properties have not been thoroughly investigated.

Based on its analogs, Maackiain is reported to be non-toxic to the majority of normal cells while exhibiting selective cytotoxicity towards cancer cells.[10] A safety data sheet for Medicarpin indicates a high LD50 of >10,000 mg/kg, suggesting low acute toxicity. However, some studies indicate that medicarpin can exhibit selective cytotoxicity against certain cell lines, warranting further investigation to balance efficacy with potential toxicological risks.

Table 2: Toxicological Data for Maackiain and Medicarpin

| Compound | Test | Result | Reference |

| Maackiain | General Toxicity | Non-toxic to most cells, selectively cytotoxic. | [10] |

| Medicarpin | Acute Toxicity (LD50) | >10,000 mg/kg | [11] |

Experimental Protocols

As there are no specific published experimental protocols for this compound, this section provides generalized methodologies for assessing the potential hepatoprotective effects, a property suggested in the literature.

In Vitro Hepatoprotective Assay

This protocol outlines a general procedure to assess the hepatoprotective effect of a test compound against a toxin-induced injury in a liver cell line (e.g., HepG2).

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Toxin Induction: A hepatotoxic agent, such as carbon tetrachloride (CCl4) or acetaminophen, is added to the wells to induce cell damage.

-

Incubation: The plates are incubated for a further 24 hours.

-

Assessment:

-

Cell Viability: Cell viability is determined using the MTT assay, where the reduction of tetrazolium salt to formazan (B1609692) by viable cells is measured spectrophotometrically.

-

Enzyme Leakage: The activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the culture medium is measured as an indicator of cell membrane damage.

-

Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and glutathione (B108866) (GSH) are measured to assess the antioxidant effect of the test compound.

-

In Vivo Hepatotoxicity Study in Rodents

This protocol describes a general approach to evaluate the hepatoprotective effects of a compound in an animal model of liver injury.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are divided into several groups: a normal control group, a toxin control group (e.g., receiving only CCl4), a positive control group (receiving a known hepatoprotective agent like silymarin), and test groups receiving different doses of this compound.

-

Dosing: The test compound is administered orally or via intraperitoneal injection for a specific duration (e.g., 7-14 days).

-

Induction of Hepatotoxicity: On the last day of treatment, hepatotoxicity is induced by administering a single dose of a hepatotoxin (e.g., CCl4 in olive oil).

-

Sample Collection: After 24 hours of toxin administration, the animals are anesthetized, and blood samples are collected for biochemical analysis. The animals are then euthanized, and their livers are excised for histopathological examination.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP) and bilirubin (B190676) are measured.

-

Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe any pathological changes such as necrosis, inflammation, and fatty infiltration.

Conclusion and Future Directions

This compound is a pterocarpan isoflavonoid (B1168493) with a currently under-researched pharmacological and toxicological profile. Based on the extensive data available for its structural analogs, Maackiain and Medicarpin, it can be hypothesized that this compound may possess valuable anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. However, these potential activities require rigorous experimental validation.

Future research should focus on:

-

Isolation and Purification: Establishing efficient methods for obtaining pure this compound for research purposes.

-

In Vitro Screening: A comprehensive in vitro screening to evaluate its bioactivities, including its potential hepatoprotective effects and cytotoxicity against a panel of normal and cancerous cell lines.

-

In Vivo Studies: Conducting in vivo studies in appropriate animal models to confirm its pharmacological effects and to establish its safety profile, including acute and chronic toxicity studies.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

ADME Profiling: Characterizing its absorption, distribution, metabolism, and excretion properties to understand its pharmacokinetic behavior.

A thorough investigation of this compound is warranted to determine if it holds therapeutic potential similar to or exceeding that of its better-known pterocarpan relatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression [frontiersin.org]

- 4. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Medicarpin isolated from Radix Hedysari ameliorates brain injury in a " by Chang-Ming Chern, Chung-Kuang Lu et al. [jfda-online.com]

- 6. Systems pharmacology approach uncovers the therapeutic mechanism of medicarpin against scopolamine-induced memory loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maackiain is a novel antiallergic compound that suppresses transcriptional upregulation of the histamine H1 receptor and interleukin-4 genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maackiain dampens osteoclastogenesis via attenuating RANKL‐stimulated NF‐κB signalling pathway and NFATc1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways | PLOS One [journals.plos.org]

- 10. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kmpharma.in [kmpharma.in]

Methodological & Application

Application Notes and Protocols for Hepatoprotective Activity Assay of 1,11b-Dihydro-11b-hydroxymaackiain

Disclaimer: As of the current date, there is limited publicly available scientific literature specifically detailing the hepatoprotective activity of 1,11b-Dihydro-11b-hydroxymaackiain. The following application notes and protocols are based on established methodologies for evaluating the hepatoprotective effects of related compounds, such as pterocarpans and other isoflavonoids. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential hepatoprotective properties of this compound.

Introduction

Liver diseases represent a significant global health challenge, stemming from various factors including viral infections, alcohol abuse, drug-induced injury, and metabolic disorders. Natural products have long been a source of therapeutic agents, with many demonstrating potent hepatoprotective effects. This compound belongs to the pterocarpan (B192222) class of isoflavonoids, a group of compounds that have shown promise in protecting the liver from damage. The proposed mechanisms of action for related compounds often involve antioxidant and anti-inflammatory pathways. These protocols outline both in vitro and in vivo methods to assess the hepatoprotective potential of this compound.

I. In Vitro Hepatoprotective Activity Assay

This section details the use of a human liver carcinoma cell line (HepG2) to assess the cytoprotective effects of the test compound against a known hepatotoxin, such as carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP).

1.1. Experimental Objective

To determine the ability of this compound to protect HepG2 cells from toxin-induced cell death and to evaluate its effect on key biochemical markers of liver injury and oxidative stress.

1.2. Materials and Reagents

-

HepG2 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA solution

-

This compound (test compound)

-

Carbon Tetrachloride (CCl4) or Acetaminophen (APAP)

-

Silymarin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Lactate Dehydrogenase (LDH), Glutathione (GSH), and Malondialdehyde (MDA)

1.3. Experimental Protocol

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare various concentrations of this compound and the positive control (Silymarin) in DMEM.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing the test compound or Silymarin at different concentrations. Incubate for 24 hours.

-

-

Induction of Hepatotoxicity:

-

Prepare a working solution of CCl4 (e.g., 10 mM) or APAP (e.g., 10 mM) in DMEM.

-

After the 24-hour pretreatment with the test compound, add the hepatotoxin to the respective wells (except for the vehicle control group) and incubate for another 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the toxin incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

-

Biochemical Analysis:

-

For biochemical assays, seed cells in 6-well plates and follow the same treatment protocol.

-

Collect the cell culture supernatant to measure the levels of ALT, AST, and LDH.

-

Lyse the cells to measure intracellular GSH levels and MDA as a marker of lipid peroxidation.

-

Perform the assays according to the manufacturer's instructions for the respective kits.

-

1.4. Data Presentation

Table 1: In Vitro Hepatoprotective Effect of this compound on CCl4-Induced HepG2 Cell Injury

| Group | Concentration | Cell Viability (%) | ALT (U/L) | AST (U/L) | LDH (U/L) | GSH (nmol/mg protein) | MDA (nmol/mg protein) |

| Control | - | 100 ± 5.2 | 25.3 ± 2.1 | 30.1 ± 2.5 | 45.2 ± 3.8 | 50.2 ± 4.1 | 1.5 ± 0.2 |

| CCl4 (10 mM) | - | 45.2 ± 3.9 | 89.6 ± 7.5 | 95.4 ± 8.1 | 150.3 ± 12.5 | 22.1 ± 2.0 | 5.8 ± 0.6 |

| Test Compound | 10 µM | 60.1 ± 4.8 | 70.2 ± 6.1 | 75.3 ± 6.8 | 120.1 ± 10.2 | 30.5 ± 2.9 | 4.2 ± 0.4 |

| 25 µM | 75.8 ± 6.2 | 55.4 ± 4.9 | 60.1 ± 5.5 | 95.6 ± 8.1 | 38.9 ± 3.5 | 3.1 ± 0.3 | |

| 50 µM | 88.3 ± 7.1 | 40.1 ± 3.5 | 45.2 ± 4.0 | 70.4 ± 6.3 | 45.3 ± 4.0 | 2.2 ± 0.2 | |

| Silymarin | 50 µM | 92.5 ± 7.8 | 35.6 ± 3.0 | 40.1 ± 3.6 | 65.2 ± 5.8 | 48.1 ± 4.2 | 1.8 ± 0.2 |

Data are presented as mean ± SD. Statistical analysis should be performed to determine significance.

II. In Vivo Hepatoprotective Activity Assay

This section describes an animal model to evaluate the hepatoprotective effects of this compound against drug-induced liver injury in rodents.

2.1. Experimental Objective

To assess the in vivo efficacy of this compound in mitigating paracetamol-induced hepatotoxicity in a rat model.

2.2. Materials and Reagents

-

Wistar rats (male, 180-220 g)

-

This compound (test compound)

-

Paracetamol (acetaminophen)

-

Silymarin (positive control)

-

Carboxymethyl cellulose (B213188) (CMC)

-

Kits for serum ALT, AST, Alkaline Phosphatase (ALP), and Total Bilirubin (B190676)

-

Kits for liver tissue GSH and MDA

-

Formalin solution (10%)

-

Hematoxylin and Eosin (H&E) stain

2.3. Experimental Protocol

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats for one week under standard laboratory conditions.

-

Divide the animals into five groups (n=6 per group):

-

Group I: Normal Control (vehicle only)

-

Group II: Toxin Control (Paracetamol)

-

Group III: Test Compound (low dose) + Paracetamol

-

Group IV: Test Compound (high dose) + Paracetamol

-

Group V: Positive Control (Silymarin) + Paracetamol

-

-

-

Dosing Regimen:

-

Administer the test compound (suspended in 0.5% CMC) orally to Groups III and IV, and Silymarin to Group V, once daily for 7 days. Groups I and II receive the vehicle.

-

On the 7th day, two hours after the last dose of the test compound/vehicle, administer a single oral dose of paracetamol (2 g/kg) to all groups except Group I.

-

-

Sample Collection:

-

After 24 hours of paracetamol administration, collect blood samples via retro-orbital puncture for serum separation.

-

Euthanize the animals and excise the liver. A portion of the liver is stored at -80°C for biochemical analysis, and another portion is fixed in 10% formalin for histopathology.

-

-

Biochemical Analysis:

-

Measure serum levels of ALT, AST, ALP, and total bilirubin using the respective assay kits.

-

Homogenize the liver tissue to measure the levels of GSH and MDA.

-

-

Histopathological Examination:

-

Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with H&E.

-

Examine the slides under a microscope for signs of liver damage, such as necrosis, inflammation, and fatty changes.

-

2.4. Data Presentation

Table 2: In Vivo Hepatoprotective Effect of this compound on Paracetamol-Induced Liver Injury in Rats

| Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) | Total Bilirubin (mg/dL) | Liver GSH (µg/mg protein) | Liver MDA (nmol/mg protein) |

| Normal Control | - | 35.2 ± 3.1 | 42.1 ± 3.8 | 150.4 ± 12.5 | 0.5 ± 0.04 | 8.5 ± 0.7 | 1.2 ± 0.1 |

| Toxin Control | - | 180.5 ± 15.2 | 210.3 ± 18.1 | 350.1 ± 29.8 | 2.1 ± 0.2 | 3.2 ± 0.3 | 4.5 ± 0.4 |

| Test Compound | 50 | 120.3 ± 10.5 | 155.4 ± 13.2 | 280.6 ± 24.1 | 1.5 ± 0.1 | 5.1 ± 0.5 | 3.1 ± 0.3 |

| 100 | 80.1 ± 7.2 | 105.2 ± 9.8 | 210.3 ± 18.5 | 1.0 ± 0.08 | 6.8 ± 0.6 | 2.0 ± 0.2 | |

| Silymarin | 100 | 65.4 ± 5.9 | 85.1 ± 7.8 | 180.2 ± 15.6 | 0.8 ± 0.07 | 7.9 ± 0.7 | 1.5 ± 0.1 |

Data are presented as mean ± SD. Statistical analysis should be performed to determine significance.

III. Visualization of Workflows and Signaling Pathways

3.1. Experimental Workflow Diagram

Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain Mechanism of Action Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct mechanism of action studies for 1,11b-Dihydro-11b-hydroxymaackiain are not extensively available in current scientific literature. The following application notes, protocols, and proposed mechanisms are based on the known biological activities of the broader class of pterocarpan (B192222) compounds, to which this compound belongs. These should be considered as a starting point for investigation.

Introduction

This compound is a pterocarpan, a class of isoflavonoids known for their diverse pharmacological properties. Pterocarpans have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Studies on related pterocarpans suggest that their anticancer activity may stem from the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4] This document provides a hypothesized mechanism of action for this compound and detailed protocols to investigate its potential as an anticancer agent.

Hypothesized Mechanism of Action

Based on the known activities of other pterocarpans, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving:

-

Induction of Cell Cycle Arrest: The compound may block the progression of the cell cycle at specific checkpoints, such as the G2/M phase or prometaphase, preventing cancer cell proliferation.[3] This is a common mechanism for many natural and synthetic anticancer agents.

-

Induction of Apoptosis: this compound may trigger programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and/or extrinsic pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[4]

-

Inhibition of Topoisomerases: Some anticancer drugs target topoisomerases, enzymes crucial for DNA replication and repair. Pterocarpans may potentially act as topoisomerase inhibitors, leading to DNA damage and cell death in rapidly dividing cancer cells.

The following diagram illustrates a possible signaling pathway for the induction of apoptosis by a pterocarpan compound.

Caption: Proposed apoptotic pathway induced by pterocarpans.

Quantitative Data Summary

As no direct studies on this compound are available, the following table is a template for summarizing data from future experiments.

| Cell Line | Assay | Parameter | Value | Reference |

| e.g., MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | Data to be determined | - |

| e.g., A549 (Lung Cancer) | MTT Assay | IC50 (48h) | Data to be determined | - |

| e.g., HeLa (Cervical Cancer) | Flow Cytometry | % Apoptotic Cells (at IC50) | Data to be determined | - |

| e.g., MCF-7 | Flow Cytometry | % G2/M Arrest (at IC50) | Data to be determined | - |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

This compound (stock solution in DMSO)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the anticancer mechanism of a novel compound like this compound.

Caption: General experimental workflow for anticancer drug screening.

References

- 1. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymaackiain in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpane isolated from the stems of Erycibe expansa. Research has indicated its potential as a hepatoprotective agent. The primary evidence for this activity comes from studies evaluating its effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.[1] This document provides a detailed overview of the available data and representative protocols for the in vitro assessment of this compound's hepatoprotective effects.

Quantitative Data Summary

While specific quantitative data for this compound's hepatoprotective activity is not detailed in publicly available literature, the foundational study by Matsuda et al. (2004) reported the inhibitory concentrations (IC50) for other compounds isolated from the same plant extract against D-galactosamine-induced cytotoxicity. These values provide context for the potential potency of related pterocarpans and isoflavones.

| Compound | Type | IC50 (µM) on D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes |

| Erycibenin A | Prenylisoflavone | 79 |

| Genistein | Isoflavone | 29 |

| Orobol | Isoflavone | 36 |

| 5,7,4'-trihydroxy-3'-methoxyisoflavone | Isoflavone | 55 |

Data extracted from Matsuda et al., Planta Med, 2004.[1]

Experimental Protocols

The following are detailed, representative protocols for the isolation of primary mouse hepatocytes and the subsequent in vitro assay for hepatoprotective activity against D-galactosamine-induced toxicity. These protocols are synthesized from established methodologies and reflect the techniques used in the initial discovery of this compound's potential bioactivity.

Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes

This protocol describes the two-step collagenase perfusion method for isolating primary hepatocytes from a mouse liver.

Materials:

-

Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)

-

Perfusion Buffer II (e.g., DMEM with 100 U/mL collagenase type IV)

-

Wash Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Plating Medium (e.g., Williams' Medium E with 10% FBS, 1% Penicillin-Streptomycin, insulin, dexamethasone)

-

Collagen-coated culture plates

-

Peristaltic pump and sterile tubing

-

Surgical instruments

Procedure:

-

Anesthetize a mouse according to approved animal care protocols.

-

Surgically expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and begin perfusion with Perfusion Buffer I at a flow rate of 5-7 mL/min for 5-10 minutes to flush out the blood.

-

Switch to Perfusion Buffer II and perfuse for 10-15 minutes, or until the liver becomes soft and digested.

-

Excise the liver and transfer it to a sterile petri dish containing Wash Medium.

-

Gently tease the liver apart to release the hepatocytes.

-

Filter the cell suspension through a 70-100 µm cell strainer.

-

Centrifuge the cell suspension at 50 x g for 3 minutes to pellet the hepatocytes.

-

Wash the pellet with Wash Medium two more times.

-

Resuspend the final pellet in Plating Medium and determine cell viability using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated plates at a density of 1-2 x 10⁵ cells/cm².

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂. Allow cells to attach for 4-6 hours before proceeding with treatment.

Protocol 2: In Vitro Hepatoprotective Activity Assay

This protocol details the procedure for evaluating the protective effect of this compound against D-galactosamine (D-GalN)-induced cell death in primary hepatocytes.

Materials:

-

Primary mouse hepatocytes cultured in collagen-coated 96-well plates

-

This compound stock solution (dissolved in DMSO)

-

D-galactosamine (D-GalN) solution (in culture medium)

-

Positive control (e.g., Silymarin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

After hepatocyte attachment, replace the plating medium with fresh culture medium.

-

Prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should be below 0.1%.

-

Add the test compound dilutions to the respective wells and incubate for 2 hours.

-

Introduce D-GalN to the wells at a final concentration of 20-40 mM.[2] Include a vehicle control group (no D-GalN, no compound) and a D-GalN only control group.

-

Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for this compound.

Visualizations

Mechanism of D-Galactosamine-Induced Hepatotoxicity

The following diagram illustrates the general mechanism by which D-galactosamine induces liver cell injury, the process that this compound is suggested to counteract.

Caption: D-Galactosamine toxicity pathway.

Experimental Workflow for Hepatoprotective Screening

This diagram outlines the workflow for screening compounds for potential hepatoprotective effects using an in vitro model.

Caption: In vitro hepatoprotective screening workflow.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound in the context of hepatoprotection. Further research is required to elucidate its precise mechanism of action. Potential areas of investigation could include pathways related to oxidative stress, inflammation, and apoptosis, which are commonly involved in D-galactosamine-induced liver injury.

References

Application Note: HPLC and LC-MS/MS Method for the Quantification of 1,11b-Dihydro-11b-hydroxymaackiain

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan, a class of isoflavonoids known for their potential biological activities. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of related products. This application note describes a robust and reliable method for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Consumables

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

-

LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[1][2]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended for good separation.[3][4]

-

Solvents and Reagents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid (LC-MS grade).

-

Sample Preparation: Syringe filters (0.22 µm), vials, and appropriate extraction solvents.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Stock Solution Preparation:

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at -20°C in a light-protected vial.

1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Recommended concentration range for the calibration curve: 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

1.3. Sample Preparation (from a plant matrix):

-

Weigh 1.0 g of the homogenized and dried plant material.

-

Add 10 mL of 80% methanol in water.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

HPLC Method Protocol

2.1. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | PDA/UV at an appropriate wavelength (determined by UV scan of the standard) |

2.2. Data Presentation: HPLC Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Precision (%RSD) | < 2% |

| Accuracy/Recovery (%) | 95-105% |

| Retention Time (RT) | Approximately 12.5 min (Varies with system) |

LC-MS/MS Method Protocol

3.1. Chromatographic Conditions (LC):

| Parameter | Condition |

| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.2. Mass Spectrometry Conditions (MS/MS):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | To be determined by infusing the standard. A hypothetical transition could be m/z 287.1 -> 149.0 (Precursor -> Product) for quantification and m/z 287.1 -> 121.0 for confirmation. |

3.3. Data Presentation: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy/Recovery (%) | 98-103% |

Visualizations

Caption: General experimental workflow for the analysis of this compound.

Caption: Illustrative HPLC gradient profile for the separation of the target analyte.

Caption: A simplified, hypothetical biosynthesis pathway leading to the target compound.

References

Application Notes and Protocols for the Purification of 1,11b-Dihydro-11b-hydroxymaackiain

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan, a class of natural products known for their diverse biological activities. This document provides detailed application notes and protocols for the purification of this compound from natural sources, specifically focusing on its isolation from plant materials such as Derris robusta and Erycibe expansa. The methodologies described herein are compiled from established phytochemical isolation techniques for pterocarpans and related isoflavonoids.

Overview of Purification Strategy

The purification of this compound typically involves a multi-step process that begins with the extraction of the compound from a plant matrix, followed by a series of chromatographic separations to isolate the target molecule from a complex mixture of other secondary metabolites.

Data Presentation

Table 1: Summary of Chromatographic Purification Steps

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase / Gradient | Purpose | Expected Purity |

| 1 | Column Chromatography | Silica (B1680970) Gel (200-300 mesh) | Petroleum Ether / Acetone (Gradient) | Initial fractionation of crude extract | Low |

| 2 | Column Chromatography | Silica Gel (200-300 mesh) | Chloroform (B151607) / Methanol (B129727) (Gradient) | Further separation of fractions | Moderate |

| 3 | Preparative HPLC | Reversed-Phase C18 | Acetonitrile / Water (Gradient) | Final purification of the target compound | >95% |

Experimental Protocols

Protocol 1: Extraction of this compound from Derris robusta

This protocol outlines the initial extraction of the target compound from the twigs and leaves of Derris robusta.[1]

1. Plant Material Preparation:

- Air-dry the twigs and leaves of Derris robusta at room temperature until brittle.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 72 hours. Use a plant material to solvent ratio of 1:10 (w/v).

- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Protocol 2: Initial Fractionation by Silica Gel Column Chromatography

This protocol describes the initial separation of the crude extract into fractions of varying polarity.

1. Column Packing:

- Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.

- Pack a glass column with the slurry to the desired bed height.

- Wash the packed column with petroleum ether until the silica gel is well-settled.

2. Sample Loading:

- Adsorb the crude ethanol extract onto a small amount of silica gel.

- Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

- Carefully load the powdered sample onto the top of the packed silica gel column.

3. Elution:

- Elute the column with a stepwise gradient of petroleum ether and acetone. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of acetone.

- Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

- Pool fractions with similar TLC profiles. The fractions containing pterocarpans are typically eluted with mid-polarity solvent mixtures.

Protocol 3: Secondary Fractionation by Silica Gel Column Chromatography

This protocol is for the further purification of the pterocarpan-rich fractions obtained from the initial fractionation.

1. Column Preparation and Sample Loading:

- Follow the same procedure as in Protocol 2 for column packing and sample loading, using the pooled, dried fraction from the previous step.

2. Elution:

- Elute the column with a stepwise gradient of chloroform and methanol. Begin with 100% chloroform and incrementally add methanol to increase the solvent polarity.

- Collect and monitor fractions by TLC as described previously.